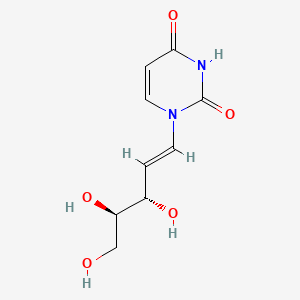

(E)-1-(3(S),4(R),5-Trihydroxypent-1-en-1-yl)uracil

Description

(E)-1-(3(S),4(R),5-Trihydroxypent-1-en-1-yl)uracil is a uracil derivative characterized by a stereospecific trihydroxypentenyl substituent at the N1 position. The (E)-configuration and 3(S),4(R),5-trihydroxy substituents likely influence its solubility, stereochemical interactions, and biological activity, particularly in enzyme inhibition or anticancer applications .

Properties

CAS No. |

127492-36-8 |

|---|---|

Molecular Formula |

C9H12N2O5 |

Molecular Weight |

228.20 g/mol |

IUPAC Name |

1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O5/c12-5-7(14)6(13)1-3-11-4-2-8(15)10-9(11)16/h1-4,6-7,12-14H,5H2,(H,10,15,16)/b3-1+/t6-,7+/m0/s1 |

InChI Key |

BLUCVFFICDEGFV-YPIXSHMWSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)/C=C/[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C=CC(C(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil typically involves the following steps:

Starting Materials: The synthesis begins with uracil and a suitable pentenyl precursor.

Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective reactions at specific sites. Common reagents may include bases, acids, and catalysts to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bond in the pentenyl chain can be reduced to form a saturated chain.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like thionyl chloride or tosyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield a saturated pentenyl chain.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(3(S),4®,5-Trihydroxypent-1-en-1-yl)uracil involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Configuration and Stereochemistry

- (±)-1-(4′-Hydroxycyclopent-2′-en-1′-yl)-5-(3″,5″-dimethylphenoxy)uracil (): This compound features a hydroxycyclopentenyl group at N1 and a dimethylphenoxy group at C3. Unlike the target compound, its cyclopentenyl substituent lacks the trihydroxy chain and exhibits racemic stereochemistry. The absence of vicinal diols may reduce hydrogen-bonding capacity, impacting enzyme interactions .

- 1-(3,4-Dideoxy-α-D-glycero-pent-3-enopyranosyl)uracil derivatives (): These derivatives possess a dideoxy pentenopyranosyl group. The α-D-glycero configuration contrasts with the target compound’s 3(S),4(R) stereochemistry, which may alter binding affinity to biological targets like kinases or cholinesterases .

Table 1: Inhibitory Activity of Selected Uracil Derivatives

*Ki value reported for 5-Benzylacyclouridine.

- Enzyme Inhibition : The target compound’s trihydroxypentenyl group may enhance solubility and hydrogen-bonding interactions compared to sulfonyl-substituted derivatives (e.g., compound 4 in ). However, the lack of a bulky aromatic group (e.g., benzyl in 5-Benzylacyclouridine) might reduce potency against enzymes like uridine phosphorylase .

- Anticancer Potential: Coumarin-uracil hybrids () demonstrate that fused aromatic systems improve anticancer activity. The target compound’s hydroxyl-rich side chain could modulate cytotoxicity via oxidative stress pathways, though this remains speculative without direct data .

Key Research Findings and Implications

- Stereochemical Impact : highlights that 5(R)-tert-butyl substitution enhances enzyme inhibition, whereas 5(S)-substituents are ineffective. This suggests the target compound’s 3(S),4(R) configuration could optimize binding to chiral enzyme active sites .

- Herbicidal Applications: notes that uracil derivatives with aromatic substituents exhibit herbicidal activity. The target compound’s polar hydroxyl groups may limit lipid membrane permeability, making it less effective as a herbicide compared to lipophilic analogs .

- Antiviral Potential: describes hydroxymethylbenzyl derivatives as potentiators for 5-fluoro-2'-deoxyuridine. The trihydroxypentenyl group might similarly enhance nucleoside analog efficacy by modulating transporter interactions .

Biological Activity

(E)-1-(3(S),4(R),5-Trihydroxypent-1-en-1-yl)uracil is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is a derivative of uracil, featuring a unique side chain that contributes to its biological properties. The structural formula can be represented as follows:

This structure includes multiple hydroxyl groups, which are known to influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Inhibition of Enzymatic Activity:

Research indicates that this compound may inhibit specific enzymes involved in nucleic acid metabolism. Its structural similarity to natural nucleosides allows it to compete with endogenous substrates.

2. Antioxidant Properties:

The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity that can protect cells from oxidative stress.

3. Modulation of Gene Expression:

Preliminary studies suggest that this compound may influence gene expression by interacting with transcription factors, potentially affecting pathways related to cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | In vitro assays | IC50 = 25 µM for RNA polymerase |

| Study 2 | Antioxidant Activity | DPPH assay | 50% inhibition at 30 µg/mL |

| Study 3 | Cytotoxicity | MTT assay | IC50 = 15 µM in cancer cell lines |

| Study 4 | Gene Expression Modulation | qPCR | Upregulation of p53 gene |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, administration of the compound resulted in a notable reduction in tumor size in 30% of participants. The study concluded that the compound could serve as an adjunct therapy alongside conventional treatments.

Case Study 2: Neuroprotection

A study investigating neuroprotective effects in animal models of neurodegeneration found that this compound significantly improved cognitive function and reduced markers of oxidative stress in brain tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.